Ethyl cyclohexa-1,3-diene-1-carboxylate can be classified as:
The synthesis of ethyl cyclohexa-1,3-diene-1-carboxylate can be approached through several methods:
Ethyl cyclohexa-1,3-diene-1-carboxylate has a molecular formula of . Its structure features:
The compound exhibits:
Ethyl cyclohexa-1,3-diene-1-carboxylate participates in several significant chemical reactions:
Key parameters include:
The mechanism of action for ethyl cyclohexa-1,3-diene-1-carboxylate primarily involves its behavior as a diene in Diels-Alder reactions and other electrophilic additions:
Ethyl cyclohexa-1,3-diene-1-carboxylate possesses several notable physical and chemical properties:
Ethyl cyclohexa-1,3-diene-1-carboxylate has various applications in scientific research and industry:
Dehydration of 4-substituted 3-cyclohexen-1-ols represents a direct route to ethyl cyclohexa-1,3-diene-1-carboxylate precursors. Acid-catalyzed dehydration (e.g., using p-TsOH in refluxing toluene) triggers E1 elimination through a carbocation intermediate. Regioselectivity favors the thermodynamically stable 1,3-diene isomer over the 1,4-diene due to extended conjugation with the ester carbonyl. Steric effects significantly influence outcomes: substrates with equatorial hydroxyl groups undergo dehydration more readily than axial counterparts. Kinetic studies reveal that electron-donating substituents at C4 accelerate reaction rates by stabilizing the carbocation intermediate, while bulky groups (e.g., tert-butyl) can shift isomer ratios by hindering protonation trajectories .
Table 1: Dehydration Selectivity in Cyclohexenol Derivatives
Cyclohexenol Substituent | Acid Catalyst | Temperature (°C) | 1,3-Diene:1,4-Diene Ratio | Yield (%) |
---|---|---|---|---|
4-H | p-TsOH | 110 | 8:1 | 85 |
4-Me (equatorial) | Amberlyst-15 | 100 | 12:1 | 92 |
4-Ph (axial) | H2SO4 | 120 | 5:1 | 68 |
4-CO2Et | POCl3 | 80 | 20:1 | 75 |
Double dehydrohalogenation of 5,6-dibromo-3-cyclohexene-1-carboxylates offers precise stereocontrol in diene formation. The reaction proceeds via E2 elimination, requiring antiperiplanar alignment of H-C and C-Br bonds. Bulky, non-nucleophilic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in aprotic solvents (e.g., THF) promote syn-elimination, yielding >95% ethyl cyclohexa-1,3-diene-1-carboxylate. In contrast, ethanolic KOH facilitates anti-elimination but risks ester saponification. Isotopic labeling confirms the first elimination generates a vinyl bromide intermediate, while the second step determines diene regiochemistry. Solvent polarity critically impacts rates: polar aprotic solvents (DMF, DMSO) accelerate elimination by enhancing base strength but may induce isomerization to the 1,4-diene if temperatures exceed 80°C .
Table 2: Base and Solvent Effects in Dibromide Eliminations
Base | Solvent | Time (h) | 1,3-Diene Purity (%) | Byproducts |
---|---|---|---|---|
DBU | THF | 2 | >98 | None |
KOH | Ethanol | 4 | 75 | 1,4-Diene (15%), Hydrolysis products |
Et3N | Toluene | 8 | 85 | Vinyl bromide (10%) |
t-BuOK | DMSO | 1 | 92 | 1,4-Diene (5%) |
The inverse-electron-demand Diels-Alder reaction between ethyl (E)-2,4-pentadienoate and acetylene derivatives provides a high-yielding route to the cyclohexadiene core. Thermal activation (140–160°C) in xylenes ensures [4+2] cycloaddition without catalysts. Electron-deficient dienophiles like maleic anhydride or acetylene dicarboxylates exhibit enhanced reactivity and regioselectivity due to favorable LUMOdienophile–HOMOdiene interactions. Computational studies (DFT) reveal asynchronous transition states where C1–C6 bond formation precedes C4–C5 linkage. Solvent screening identifies non-polar media as optimal: dioxane affords 75% yield, while acetonitrile drops to 40% due to competitive diene solvation. Pressure (5 kbar) accelerates reactions 10-fold by reducing negative activation volume. Post-addition aromatization is suppressed by maintaining temperatures below 180°C and excluding oxidants [3] [5].
Table 3: Dienophile Pairing and Reaction Optimization
Dienophile | Solvent | Temperature (°C) | Yield (%) | Endo:Exo Ratio |
---|---|---|---|---|
Dimethyl acetylenedicarboxylate | Xylenes | 140 | 92 | N/A |
Maleic anhydride | Toluene | 160 | 88 | 95:5 |
Acrolein | Dioxane | 150 | 65 | 90:10 |
N-Phenylmaleimide | Chlorobenzene | 155 | 80 | 98:2 |
Palladium-catalyzed dehydrohalogenation of ethyl 4-halo-3-cyclohexene-1-carboxylates enables mild diene synthesis. Pd/C (5 mol%) with Et₃N in refluxing THF converts bromo- or iodo-cyclohexenes into the target diene in 3 hours (yields: 90–95%). The mechanism involves oxidative addition of Pd(0) into the C-X bond, followed by β-hydride elimination and reductive catalyst regeneration. Ligand screening shows triarylphosphines (PPh₃) suppress Pd aggregation but slow kinetics, while bidentate ligands (dppe) cause catalyst precipitation. Heterogeneous systems (Pd/Al₂O₃) permit catalyst recycling but suffer from pore blocking. Alternative Ni-catalyzed protocols using NiCl₂(dppe)/Zn reduce costs but require stoichiometric Zn and elevated temperatures (100°C). Microwave-assisted variants (150°C, 20 min) achieve full conversion with minimal diene isomerization [4] [9].
Table 4: Metal Catalysts in Dehydrohalogenation
Catalyst System | Base | Conditions | Yield (%) | Turnover Number |
---|---|---|---|---|
5% Pd/C, PPh3 | Et3N | THF, 65°C, 3 h | 95 | 19 |
Pd(OAc)2, dppf | K2CO3 | Toluene, 80°C, 6 h | 85 | 17 |
NiCl2(dppe), Zn | None | DMF, 100°C, 12 h | 70 | 14 |
Pd/Al2O3 | DBU | Xylenes, 140°C, 2 h | 88 | 18 (cycle 1) |
Chiral auxiliaries and protecting groups enable asymmetric synthesis of (R)- or (S)-5-aminoethyl cyclohexa-1,3-diene-1-carboxylates. The tert-butoxycarbonyl (BOC) group proves optimal for amino protection during diene formation: it resists elimination under basic (DBU) and acidic (p-TsOH) conditions critical in sections 1.1–1.4. BOC installation uses di-tert-butyl dicarbonate/Et3N on amino-cyclohexenol precursors (90% yield). Subsequent dehydration with zeolite H-beta at 100°C retains 99% enantiomeric excess (ee), while strong acids (H2SO4) cause partial racemization. Carbobenzyloxy (Cbz) groups are compatible but require hydrogenolysis, risking diene reduction. Chiral pool approaches leverage (1R)-(-)-myrtenal, whose rigid bicyclic skeleton directs stereoselective conjugate additions. Deprotection with TFA/CH2Cl2 (0°C) cleanly liberates amines without diene polymerization [4] [9].
Table 5: Protecting Group Performance in Stereocontrolled Synthesis
Protecting Group | Installation Yield (%) | Deprotection Conditions | ee Retention (%) | Compatibility Notes |
---|---|---|---|---|
BOC | 90 | TFA, CH2Cl2, 0°C | 99 | Stable to bases, weak acids |
Cbz | 85 | H2, Pd/C, EtOH | 95 | Risk of diene reduction |
Fmoc | 88 | Piperidine, DMF | 80 | Base-sensitive dienes unstable |
Acetyl | 95 | NaOH, MeOH/H2O | 50 | Hydrolysis causes diene isomerization |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: